molecular formula C22H17N3O2S B4855961 N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide

N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide

Cat. No. B4855961
M. Wt: 387.5 g/mol
InChI Key: BZNIYVZMKCDAQO-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide, also known as PYNH, is a synthetic compound with potential pharmacological properties. It is a hydrazide derivative of naphthalene sulfonamide that has been synthesized and evaluated for its biological activity. PYNH has been shown to have potential as an anti-cancer agent, as well as other therapeutic applications.

Mechanism of Action

The exact mechanism of action of N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and HDAC. N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as induce apoptosis in cancer cells. N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide has also been shown to have anti-inflammatory activity and may have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide is its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide also has potential as an anti-inflammatory agent and may have neuroprotective properties. However, one limitation of N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide is its limited solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide. One area of research could be the development of more soluble derivatives of N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide, which may increase its bioavailability and efficacy. Another area of research could be the study of N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide in combination with other anti-cancer agents, to determine if it has synergistic effects. Additionally, further studies could be conducted to determine the exact mechanism of action of N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide, which may help to elucidate its therapeutic potential.

Scientific Research Applications

N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name

N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-28(27,20-14-13-17-8-4-5-11-19(17)16-20)25-24-22(18-9-2-1-3-10-18)21-12-6-7-15-23-21/h1-16,25H/b24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNIYVZMKCDAQO-GYHWCHFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-phenyl(pyridin-2-yl)methylidene]naphthalene-2-sulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide
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N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide
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N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide
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N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide
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N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide

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